Nitroacetic acid

Catalog No.
S593555
CAS No.
625-75-2
M.F
C2H3NO4
M. Wt
105.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitroacetic acid

CAS Number

625-75-2

Product Name

Nitroacetic acid

IUPAC Name

2-nitroacetic acid

Molecular Formula

C2H3NO4

Molecular Weight

105.05 g/mol

InChI

InChI=1S/C2H3NO4/c4-2(5)1-3(6)7/h1H2,(H,4,5)

InChI Key

RGHXWDVNBYKJQH-UHFFFAOYSA-N

SMILES

C(C(=O)O)[N+](=O)[O-]

Synonyms

nitroacetate, nitroacetic acid, nitroacetic acid, beryllium salt, nitroacetic acid, magnesium salt

Canonical SMILES

C(C(=O)O)[N+](=O)[O-]

Description

The exact mass of the compound Nitroacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis of Heterocycles

Heterocycles are organic compounds with ring structures containing atoms other than carbon. Nitroacetic acid and its derivatives are valuable building blocks for synthesizing various heterocycles, particularly those containing nitro groups. These nitro-containing heterocycles are of particular interest due to their potential biological activity. For example, some well-known drugs like metronidazole (antibacterial) and nitrazepam (anti-anxiety) contain nitro heterocycles [].

Compared to traditional nitration methods, which can be inefficient and lead to undesired isomers, nitroacetic acid derivatives offer advantages like:

  • Improved yields
  • Reduced formation of unwanted isomers
  • Milder reaction conditions []

Functional Group Transformations

The presence of both a nitro group (NO2) and a carboxylic acid group (COOH) in nitroacetic acid allows it to participate in various organic reactions for functional group transformations. These transformations involve converting one functional group into another. Nitroacetic acid can act as a precursor for the introduction of nitro or cyano groups into other molecules.

For instance, nitroacetonitrile (prepared from nitroacetic acid) serves as a reagent for cyano(nitro)methylation. This reaction introduces a combined cyano and nitro functionality onto other molecules, creating versatile building blocks for further synthesis [].

XLogP3

-0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

625-75-2

Wikipedia

Nitroacetic acid

Dates

Modify: 2023-07-20

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